10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane
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Description
10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane is a synthetic organic compound characterized by the presence of a nitrobenzyl group attached to a trioxa-azacyclododecane ring
Mechanism of Action
Target of Action
Compounds with a similar 4-nitrobenzyl group have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in cellular defense against toxicants and oxidative stress.
Mode of Action
It’s known that nitrobenzyl derivatives can be reduced by nitroreductases , enzymes that are often overexpressed in certain types of cells, such as cancer cells . This reduction can lead to the release of active compounds or the alteration of the original compound, which can then interact with its target.
Biochemical Pathways
Nitrobenzyl derivatives have been associated with the glutathione pathway , which plays a significant role in cellular defense mechanisms.
Pharmacokinetics
Nitrobenzyl derivatives have been found to interact with equilibrative nucleoside transporters , which could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Result of Action
Nitrobenzyl derivatives have been associated with the inhibition of certain enzymes and the activation of specific cell death pathways .
Action Environment
It’s known that the activity of nitrobenzyl derivatives can be influenced by the presence of nitroreductases , which can be overexpressed in certain environments, such as hypoxic tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 4-nitrobenzyl bromide with 1,4,7-trioxa-10-azacyclododecane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide or sodium ethoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods:
Properties
IUPAC Name |
10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVUCUCSVSOBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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